Product packaging for 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-(Cat. No.:CAS No. 4440-98-6)

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

Cat. No.: B13774146
CAS No.: 4440-98-6
M. Wt: 252.26 g/mol
InChI Key: ADFLDJCSCJHDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 1,4-Butanedione (B1669857), 1,4-diphenyl-2,3-epoxy- within Advanced Synthetic Methodologies

The true synthetic utility of this compound is highlighted by its subsequent reactions. For instance, the reductive ring-opening of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione has been investigated. nih.gov This reaction, when carried out with a combination of antimony(III) chloride (SbCl3) and tetrabutylammonium (B224687) iodide (Bu4NI) in the presence of sodium thiosulfate, yields 2-hydroxy-1,4-diphenyl-1,4-butanedione. nih.gov This transformation selectively opens the epoxide ring, generating a new stereocenter and a hydroxyl group, while leaving the diketone functionality intact for further manipulation.

The table below summarizes the key reactants and products in this illustrative transformation.

Reactant/ProductChemical NameMolecular FormulaRole
Starting Material cis-1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-C₁₆H₁₂O₃Epoxide-Diketone Substrate
Reagents Antimony(III) chloride, Tetrabutylammonium iodide, Sodium thiosulfateSbCl₃, C₁₆H₃₆IN, Na₂S₂O₃Reductive Ring-Opening System
Product 2-Hydroxy-1,4-diphenyl-1,4-butanedioneC₁₆H₁₄O₃Hydroxydiketone

This selective transformation underscores the potential of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- to serve as a precursor to highly functionalized molecules. The newly introduced hydroxyl group can be a handle for further synthetic elaborations, such as etherification, esterification, or oxidation, thereby expanding the molecular diversity accessible from this single scaffold.

Strategic Importance of Multifunctionalized Scaffolds in Modern Organic Synthesis

The strategic importance of multifunctionalized scaffolds like 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- lies in their ability to facilitate diversity-oriented synthesis (DOS). DOS is a powerful approach in modern drug discovery and chemical biology that aims to generate libraries of structurally diverse small molecules. By starting with a complex and multifunctional core structure, a wide range of analogs can be rapidly prepared through the selective reaction of its various functional groups.

The dual reactivity of the epoxide and diketone moieties in 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- makes it an ideal candidate for such synthetic strategies. The epoxide can undergo a variety of ring-opening reactions with different nucleophiles (e.g., amines, thiols, alcohols) to introduce a diverse set of substituents. Simultaneously or sequentially, the two ketone functionalities can be targeted for reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, further expanding the accessible chemical space.

This capacity to serve as a versatile building block for the synthesis of a multitude of complex and diverse molecular architectures solidifies the position of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- as a strategically important scaffold in the toolkit of the modern organic chemist. Its potential applications extend to the synthesis of novel heterocyclic compounds, natural product analogs, and other biologically relevant molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B13774146 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- CAS No. 4440-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4440-98-6

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(3-benzoyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H

InChI Key

ADFLDJCSCJHDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Systematic Synthetic Strategies for 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy and Its Structural Analogues

Direct Epoxidation Methodologies for 1,4-Butanedione (B1669857) Systems

The formation of the epoxide ring on a 1,4-butanedione scaffold can be achieved through several direct oxidation methods, each with distinct advantages concerning catalysis, scope, and stereochemical control.

Peroxide-Mediated Epoxidation of α,β-Unsaturated Diketones: Catalytic and Stereochemical Considerations

The most direct precursor to 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is its α,β-unsaturated analogue, (E)-1,4-diphenyl-2-butene-1,4-dione. The epoxidation of this double bond using peroxide-based reagents is a common and effective strategy. This transformation is a subset of the broader class of epoxidations of α,β-unsaturated carbonyl compounds.

The classic method for this conversion is the Weitz-Scheffer reaction, which involves the nucleophilic addition of a hydroperoxide anion to the electron-deficient alkene, followed by intramolecular cyclization to form the epoxide. nih.gov This reaction is typically performed under basic conditions. For instance, the epoxidation of α,β-unsaturated ketones can be achieved in excellent yields using cyclohexylidenebishydroperoxide in the presence of a base like potassium hydroxide (B78521) in solvents such as 1,4-dioxane. nih.gov

Modern advancements have introduced catalytic and asymmetric variants to control the stereochemistry of the resulting epoxide. Chiral organic catalysts and metal complexes have been developed to achieve high enantioselectivity. nih.gov For example, a chiral N,N′-dioxide–Sc(III) complex has been successfully used for the asymmetric epoxidation of various α,β-unsaturated ketones and amides using hydrogen peroxide as the oxidant, proceeding with excellent yields and enantioselectivities under additive-free conditions. rsc.org Another approach employs amide-based Cinchona alkaloids as phase-transfer catalysts for highly enantioselective epoxidation with hydrogen peroxide. buchler-gmbh.com The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity (i.e., the formation of cis- vs. trans-epoxides).

Table 1: Comparison of Catalytic Systems for Epoxidation of α,β-Unsaturated Ketones

Catalyst System Oxidant Key Features Typical Yield/Selectivity
Base-promoted (Weitz-Scheffer) Hydroperoxides (e.g., H₂O₂, CHP) Classic method; simple and effective for many substrates. nih.gov Good to excellent yields.
Chiral Organic Catalysts H₂O₂ Enables enantioselective peroxidation. nih.gov High enantioselectivity reported.
Chiral N,N′-dioxide–Sc(III) Complex H₂O₂ Additive-free; wide substrate scope including amides. rsc.org Excellent yields and enantioselectivities.

| Amide-based Cinchona Alkaloids | H₂O₂ | Hybrid phase-transfer catalysis. buchler-gmbh.com | Highly enantioselective. |

CHP: Cumene hydroperoxide

Ylide-Based Epoxidation Reactions of Carbonyl Compounds: Scope and Stereoselectivity

An alternative strategy for forming the epoxide ring involves the reaction of a 1,2-dicarbonyl compound with a methylene-transfer reagent, such as a sulfur ylide. This approach, known as the Corey-Chaykovsky reaction, is a powerful method for converting carbonyls into epoxides. researchgate.net For the synthesis of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, the precursor would be a 1,2-diketone like benzil, which upon reaction with a suitable ylide would form a diphenyl-substituted epoxide.

The reaction of sulfur ylides with carbonyl compounds is a significant synthetic method, and recent advancements have focused on making this process both catalytic and asymmetric. bris.ac.ukbristol.ac.uknih.gov Two primary catalytic methods have been developed:

Reaction of a sulfide (B99878) with an alkyl halide in the presence of a base and the carbonyl compound. bristol.ac.uknih.gov

Reaction of a sulfide with a diazo compound in the presence of a metal catalyst and the carbonyl compound. bristol.ac.uknih.gov

By using chiral sulfides, these catalytic cycles can produce epoxides with high enantioselectivity. bris.ac.uknih.gov The scope of these reactions is broad, and the stereochemical outcome (both relative and absolute) is influenced by the structure of the ylide, the carbonyl substrate, and the specific catalyst system employed. researchgate.netbristol.ac.uk Transition metal-catalyzed epoxidation through the formation of carbonyl ylides from diazo compounds also represents a highly effective method for synthesizing a diverse range of epoxides. nih.gov

Diiodomethane (B129776)/Organolithium Reagent Approaches for Epoxide Formation from Carbonyl Substrates

Epoxides can also be synthesized from carbonyl compounds using a combination of diiodomethane (CH₂I₂) and an organolithium reagent, such as methyllithium (B1224462) (MeLi) or butyllithium (B86547) (BuLi). researchgate.net This reagent system generates a lithium carbenoid that acts as a methylene-transfer agent. The reaction is a general and straightforward transformation of aldehydes and ketones into their corresponding epoxides, often with excellent yields. researchgate.net

This method would involve treating a 1,2-diketone precursor with diiodomethane and methyllithium at low temperatures. Organolithium reagents are strong nucleophiles and bases that can add to carbonyl groups. wikipedia.orglibretexts.org Their reaction with epoxides typically leads to ring-opening, highlighting the importance of generating a reactive intermediate that performs the epoxidation rather than direct nucleophilic attack by the organolithium reagent itself. ucalgary.ca The Li/I transmetalation is extremely fast and can be used to generate unstable lithium reagents at very low temperatures, which then react with the carbonyl substrate to form the epoxide. organicchemistrydata.org

Retrosynthetic Analysis and Precursor Chemistry of the 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnsf.gov

For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, the most logical disconnection is across the epoxide C-O bonds, which points to an alkene as the immediate precursor. This identifies (E)-1,4-diphenyl-2-butene-1,4-dione as a key intermediate, which can be formed from simpler precursors.

Synthetic Pathways from Related 1,4-Diones and Butane (B89635) Derivatives

The primary precursor for the target epoxide is (E)-1,4-diphenyl-2-butene-1,4-dione, also known as trans-dibenzoylethene. This compound can be synthesized through various methods, including the oxidation of 1,4-diphenyl-1,3-butadiene or the condensation of appropriate precursors.

Another relevant starting point is the saturated analog, 1,4-diphenyl-1,4-butanedione. This saturated diketone can be synthesized and then dehydrogenated to introduce the required double bond before the epoxidation step. A variety of derivatives of 1,4-diphenylbutane (B89690) have been prepared through simple one-step processes from styrene (B11656) and α-methylstyrene. rsc.org

The synthesis of the target compound's structural core can also be envisioned starting from butane derivatives. For instance, 1,4-butanediol (B3395766) can be converted into derivatives like 1,4-butanediol diglycidyl ether, which contains epoxide functionalities, although this represents a different structural class. wikipedia.orgnih.gov The synthesis of 1,4-diphenyl-1,4-butanediol (B1267775) is also a known process. nih.gov

Control of Stereoselectivity and Regioselectivity in Diketone-Epoxide Construction

When constructing the epoxide ring on the 1,4-diphenyl-2-butene-1,4-dione scaffold, controlling the stereochemistry is paramount. The epoxidation can result in two diastereomers: the cis-epoxide (where the benzoyl groups are on the same side relative to the epoxide ring) and the trans-epoxide.

The stereochemical outcome is highly dependent on the chosen epoxidation method:

Electrophilic Epoxidation : Reagents like meta-chloroperoxybenzoic acid (mCPBA) typically add to the double bond from the less sterically hindered face, often leading to the trans-epoxide.

Nucleophilic Epoxidation : Methods like the Weitz-Scheffer reaction involve the nucleophilic attack of a peroxide anion. The stereochemical outcome is determined by the conformational preference of the intermediate enolate, which can lead to the formation of the cis-epoxide.

A study on the ring-opening reactions of cis-1,4-diphenyl-2,3-epoxy-1,4-butanedione confirms the accessibility of this specific isomer. tandfonline.com The choice of reagent and reaction conditions allows for the selective synthesis of either the cis or trans diastereomer. Regioselectivity, the preference for reaction at one site over another, is not a major concern in the final epoxidation step as the double bond is the most reactive site toward epoxidizing agents in the immediate precursor. However, in more complex analogs, directing the epoxidation to the correct double bond would require careful selection of catalysts and protecting groups.

Table of Mentioned Compounds

Compound Name Molecular Formula
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- C₁₆H₁₂O₃
(E)-1,4-Diphenyl-2-butene-1,4-dione C₁₆H₁₂O₂
1,4-Diphenyl-1,4-butanedione C₁₆H₁₄O₂
1,4-Diphenylbutane C₁₆H₁₈
1,4-Diphenyl-1,3-butadiene C₁₆H₁₄
1,4-Diphenyl-1,4-butanediol C₁₆H₁₈O₂
1,4-Butanediol C₄H₁₀O₂
1,4-Butanediol diglycidyl ether C₁₀H₁₈O₄
Benzil C₁₄H₁₀O₂
Cyclohexylidenebishydroperoxide C₆H₁₂O₄
Diiodomethane CH₂I₂
Hydrogen peroxide H₂O₂
meta-Chloroperoxybenzoic acid (mCPBA) C₇H₅ClO₃
Methyllithium CH₃Li
Styrene C₈H₈

In Depth Mechanistic Investigations of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy Reactivity

Epoxide Ring-Opening Pathways and Nucleophilic Transformations

The strained three-membered ether ring of 1,4-Butanedione (B1669857), 1,4-diphenyl-2,3-epoxy- is the primary site of reactivity for nucleophilic attack. The specific pathway and resulting products are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Acid-Catalyzed Heterolytic C-O Bond Cleavage and Carbocationic Intermediates

Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and activating the ring for nucleophilic attack. chemistrysteps.comlibretexts.org The cleavage of the C-O bond is heterolytic and proceeds through a transition state that has significant carbocationic character. libretexts.org This SN1-like character means that the positive charge in the protonated epoxide is shared by the more highly substituted carbon atom. libretexts.org

For a symmetrically substituted epoxide like 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, the electronic influence of the adjacent benzoyl groups is a key determinant of the regioselectivity. The mechanism is neither purely SN1 nor SN2, but rather a hybrid state. libretexts.org The development of positive charge at the carbon atoms is stabilized by the phenyl groups, influencing the site of nucleophilic attack. This leads to a transition state with SN2-like geometry but a high degree of SN1-like carbocationic character. libretexts.org The use of p-toluenesulfonic acid in the presence of 1,3-dimethylimidazolidin-2-one has been shown to achieve regioselective isomerization of epoxides to allylic alcohols, a process that proceeds through carbocationic intermediates. researchgate.net

Stereochemical Outcomes and Product Distribution in Nucleophilic Additions

The stereochemistry of epoxide ring-opening is a critical aspect of its reactivity. Both strong and weak nucleophiles typically open the epoxide ring through an SN2-type mechanism, which involves a backside attack on the carbon atom. chemistrysteps.comlibretexts.org This results in an inversion of configuration at the center of attack, leading to products with a trans or anti-stereochemistry between the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

The regioselectivity of the nucleophilic attack is dictated by the reaction conditions.

Acid-catalyzed conditions: When one of the epoxide carbons is tertiary, nucleophilic attack occurs primarily at the more substituted site due to the SN1-like character of the transition state. libretexts.org For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, where both carbons are secondary but influenced by the electron-withdrawing benzoyl groups, the attack site can be sensitive to the specific acid and nucleophile used.

Base-catalyzed conditions: Under basic or neutral conditions, the reaction follows a more typical SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org

The choice of catalyst and solvent can also exert significant control over regioselectivity. For instance, studies on related 2,3-epoxy-1,4-diols using organoaluminum reagents have shown that solvent choice can reverse the regioselectivity of the attack. nih.gov Similarly, Lewis acid catalysts like Sn-Beta have been shown to be highly active and regioselective for epoxide ring-opening with alcohols. ucdavis.edu

Reductive Ring-Opening Reactions of 2,3-Epoxy-1,4-butanediones

Reductive methods provide a pathway to cleave the epoxide ring while introducing hydrogen, typically yielding hydroxy-diones. A notable system for this transformation involves the use of antimony(III) chloride (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI) in the presence of a reducing agent like Na₂S₂O₃·5H₂O. tandfonline.com This combination effectively converts 2,3-epoxy-1,4-diones into their corresponding 2-hydroxy-1,4-diones. tandfonline.com The reaction of trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione with this system yields the corresponding 2-hydroxy-1,4-dione in good yield. tandfonline.com The optimal conditions require approximately three molar equivalents of both SbCl₃ and Bu₄NI, with reaction times often extending beyond 48 hours at room temperature to achieve high yields. tandfonline.com

Reductive Ring-Opening of Various 2,3-Epoxy-1,4-diones tandfonline.com
Epoxy-dione SubstrateProductYield (%)
trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione2-hydroxy-1,4-diphenyl-1,4-butanedioneGood
ethyl 3-benzoyl-2,3-epoxypropionateethyl 3-benzoyl-2-hydroxypropionateGood

Photochemical Transformations and Molecular Rearrangements in Diphenyl Diketone Systems

Diphenyl diketone systems are known to undergo a variety of photochemical rearrangements. Upon irradiation, molecules like 4,4-diphenylcyclohexa-2,5-dien-1-one, which shares the diphenyl geminal substitution pattern, can rearrange through excited states. miami.edustackexchange.comacs.org The process often begins with n-π* excitation of the carbonyl group, leading to an excited state that undergoes bonding changes. miami.edu This is followed by radiationless decay back to a high-energy ground state intermediate, such as a zwitterion, which then rearranges to the final products. miami.edu

In diphenyl diketone systems, these rearrangements can involve phenyl group migrations. miami.edustackexchange.com For example, the photorearrangement of 4,4-diphenylcyclohexa-2,5-dienone is a standard reaction that proceeds via a phenyl shift. stackexchange.com The specific products formed can be influenced by the multiplicity of the excited state (singlet vs. triplet). researchgate.net Fulgides containing a diphenylmethylene group are also known to undergo efficient photoinduced rearrangements, forming dihydronaphthalene structures. nih.gov While the specific photochemical behavior of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is not detailed in the provided search results, the established reactivity of similar diphenyl diketone and diphenylmethylene systems suggests that it would be susceptible to complex molecular rearrangements upon irradiation, potentially involving the epoxide ring in addition to phenyl shifts.

Reactivity Profile of the Adjacent Carbonyl Centers in 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

The electron-withdrawing nature of the benzoyl groups influences the epoxide ring, making the epoxide carbons more electrophilic and susceptible to nucleophilic attack. Conversely, the epoxide, being an electron-withdrawing group itself, enhances the electrophilicity of the carbonyl carbons. This mutual activation makes the molecule highly reactive.

The carbonyl groups can participate in reactions typical of ketones, such as reductions or additions. However, these reactions are in competition with the ring-opening of the strained epoxide. For example, reduction with metal hydrides like LiAlH₄ or NaBH₄ on related epoxy systems can lead to a mixture of products, including reduction of the carbonyl and/or reductive opening of the epoxide. researchgate.net The electron-transfer reactions discussed previously are initiated by interaction with the π-system of the aromatic epoxy ketone, which includes the carbonyl groups, leading to the formation of radical anions that subsequently react. nih.gov Therefore, the reactivity of the carbonyl centers is intrinsically linked to the reactivity of the epoxide ring, and reaction conditions will determine which functional group is preferentially attacked.

Advanced Spectroscopic and Crystallographic Elucidation of the Molecular Structure and Conformation of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

The key to distinguishing the cis and trans isomers lies in the coupling constant (³J) between the two protons on the epoxide ring (H-2 and H-3).

In the cis isomer , the protons are on the same face of the ring, typically resulting in a larger coupling constant, expected to be in the range of 4-6 Hz.

In the trans isomer , the protons are on opposite faces, leading to a smaller coupling constant, typically around 1-3 Hz.

The chemical shifts of these protons are expected to be in the range of δ 4.0-5.0 ppm, influenced by the deshielding effect of the adjacent benzoyl groups and the epoxide oxygen. The aromatic protons of the two phenyl rings would appear as complex multiplets in the aromatic region (δ 7.2-8.2 ppm).

In ¹³C NMR, the carbons of the epoxide ring would resonate around 50-65 ppm, while the carbonyl carbons are expected in the highly deshielded region of 190-200 ppm. The distinct magnetic environments of the cis and trans isomers would lead to unique sets of chemical shifts for all carbons. For instance, in a related compound, trans-1,3-diphenyl-2,3-epoxy-1-propanone, the epoxy protons appear as doublets at 4.09 and 4.33 ppm, which provides a reference for the expected chemical shifts in the target molecule. nih.gov

Table 1: Expected ¹H NMR Parameters for 1,4-Butanedione (B1669857), 1,4-diphenyl-2,3-epoxy- Isomers This table presents expected values based on general principles of NMR spectroscopy and data from analogous compounds, as specific experimental data is not available in the cited literature.

Parameter cis-Isomer (Expected) trans-Isomer (Expected)
Chemical Shift H-2, H-3 (ppm) ~4.5 - 5.0 ~4.0 - 4.5
Coupling Constant ³JH2-H3 (Hz) ~4 - 6 ~1 - 3

| Chemical Shift Phenyl-H (ppm) | ~7.2 - 8.2 (multiplets) | ~7.2 - 8.2 (multiplets) |

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms and confirming stereochemical assignments. nih.govresearchgate.net Although no specific deuterium labeling studies have been reported for 1,4-butanedione, 1,4-diphenyl-2,3-epoxy-, its application could provide significant insights.

For instance, in studying the mechanism of epoxide ring-opening reactions, replacing the epoxy protons with deuterium would allow for tracking their fate in the product. nih.gov If the ring-opening is stereospecific, the position of the deuterium in the resulting diol or hydroxyketone product, confirmed by ¹H and ²H NMR, would reveal the stereochemical pathway of the reaction (e.g., Sₙ2-type inversion or retention of configuration). researchgate.net

Furthermore, selective deuteration of the phenyl rings could simplify complex aromatic regions in the ¹H NMR spectrum, aiding in the assignment of specific proton resonances through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which helps determine through-space proximity of protons and thus the molecule's conformation.

Computational chemistry offers a robust method for validating experimentally determined structures by predicting NMR chemical shifts. beilstein-journals.orgresearchgate.net Using Density Functional Theory (DFT), the geometry of a proposed structure (e.g., the cis or trans isomer of 1,4-butanedione, 1,4-diphenyl-2,3-epoxy-) is first optimized. Subsequently, the magnetic shielding constants for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted ¹H and ¹³C NMR spectra for both the cis and trans isomers with the experimental spectra, a definitive assignment can be made. researchgate.net A strong correlation between the predicted shifts for one isomer and the experimental data provides powerful evidence for its structural correctness. This method is particularly valuable when isomers exhibit subtle spectral differences or when X-ray quality crystals cannot be obtained. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. A search of the crystallographic literature indicates that the crystal structures of cis- and trans-1,4-butanedione, 1,4-diphenyl-2,3-epoxy- have not been publicly reported.

If crystals were obtained, this technique would definitively confirm the cis or trans configuration of the benzoyl groups relative to the epoxide ring. It would also reveal the conformation of the molecule in the crystal lattice, including the dihedral angles between the phenyl rings and the carbonyl groups, and the orientation of the butanedione backbone. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule and to probe its vibrational modes. For 1,4-butanedione, 1,4-diphenyl-2,3-epoxy-, these techniques would provide characteristic signals for the key structural motifs.

The most prominent features in the FT-IR spectrum would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The conjugation of the carbonyl group with the phenyl ring lowers the frequency from that of a simple aliphatic ketone.

Epoxide Ring Vibrations: The epoxide ring has several characteristic vibrations. The C-O-C asymmetric stretching is typically found around 1250 cm⁻¹ (a strong band), while symmetric "ring breathing" modes appear near 950-810 cm⁻¹. nih.gov The trans isomer of the related trans-1,3-diphenyl-2,3-epoxy-1-propanone shows epoxide bands at 1234 and 891 cm⁻¹. nih.gov

Aromatic C-H and C=C Stretches: Phenyl groups will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic rings and the C=C bonds are often strong in the Raman spectrum, whereas the polar C=O stretch would be weaker compared to its intensity in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- This table presents expected frequency ranges based on general spectroscopic principles and data from analogous compounds, as specific experimental data is not available in the cited literature.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected FT-IR Intensity Expected FT-Raman Intensity
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Carbonyl (C=O) Stretch 1680 - 1700 Strong Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Epoxide C-O-C Asymmetric Stretch ~1250 Strong Weak

Mass Spectrometry for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 1,4-butanedione, 1,4-diphenyl-2,3-epoxy- (C₁₆H₁₂O₃), the molecular ion peak [M]⁺• would be expected at an m/z value corresponding to its molecular weight (252.27 g/mol ).

While experimental mass spectra for this specific compound are not available in the searched databases, a plausible fragmentation pathway under electron ionization (EI) can be proposed. The fragmentation would likely be initiated by cleavage of the strained epoxide ring or bonds adjacent to the carbonyl groups.

Key expected fragmentation pathways include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the epoxide carbon, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is expected to be a very prominent, often the base peak, in the spectrum.

Formation of the [M - C₆H₅CO]⁺ ion: Loss of a benzoyl radical would result in a fragment at m/z 147 .

Cleavage of the Epoxide C-C bond: The central C2-C3 bond could cleave, leading to the formation of two benzoylmethyl radical cations or related fragments.

Phenyl Cation: Loss of a CO molecule from the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 .

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the molecular structure.

Computational Chemistry and Theoretical Modeling of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-Butanedione (B1669857), 1,4-diphenyl-2,3-epoxy-, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized molecular geometry) and to describe the distribution of electrons within the molecule. This foundational analysis is the starting point for all further computational characterization.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on electron-rich areas, such as the phenyl rings or the oxygen atoms, while the LUMO would be situated on electron-deficient sites. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

(Note: Data is not available in published literature and is shown for illustrative purposes only.)

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, the MEP map would highlight the negative potential around the carbonyl and epoxy oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
- - -
- - -

(Note: Data is not available in published literature and is shown for illustrative purposes only.)

Reaction Pathway Modeling and Transition State Characterization for Transformations

Computational modeling can be used to map out the energy profile of a chemical reaction, identifying intermediates and transition states. For 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-, a key transformation to study would be the ring-opening of the epoxide. tandfonline.com Theoretical calculations would determine the activation energies for different potential pathways (e.g., acid-catalyzed or base-catalyzed ring-opening), providing insight into the reaction mechanism and predicting the most likely products. Characterizing the geometry and energy of the transition states is crucial for understanding the kinetics of these transformations.

Synthetic Applications and Broader Chemical Significance of 1,4 Butanedione, 1,4 Diphenyl 2,3 Epoxy

Strategic Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Epoxides are recognized as crucial intermediates in organic synthesis, with the ring-opening of these three-membered heterocycles serving as a key reaction for producing a variety of functionalized molecules. tandfonline.com The compound 1,4-Butanedione (B1669857), 1,4-diphenyl-2,3-epoxy- exemplifies this utility, primarily functioning as a precursor to substituted 1,4-dicarbonyl compounds.

Detailed research has focused on the reductive ring-opening of both cis- and trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione. tandfonline.com A notable synthetic transformation involves the conversion of these epoxybutanediones into 1,4-disubstituted 2-hydroxy-1,4-butanediones. tandfonline.com This reaction is effectively carried out using a combination of antimony(III) chloride (SbCl₃) and tetrabutylammonium (B224687) iodide (Bu₄NI) in the presence of sodium thiosulfate (Na₂S₂O₃·5H₂O). tandfonline.com The study demonstrated that this specific reagent system is essential for achieving high yields in the reductive ring-opening process. tandfonline.com

The reaction of trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione under these conditions proceeds efficiently to yield the corresponding 2-hydroxy-1,4-dione. tandfonline.com This transformation highlights the role of the epoxybutanedione as a key intermediate, allowing for the stereospecific introduction of a hydroxyl group adjacent to a carbonyl function, a common motif in various complex organic molecules and natural products. The controlled ring-opening provides a reliable method for elaborating the carbon skeleton and introducing new functionality.

The table below summarizes the findings from a representative study on the reductive ring-opening of various 2,3-epoxy-1,4-diones, illustrating the utility of this synthetic method.

EntrySubstrateProduct(s)Yield (%)
1trans-1,4-diphenyl-2,3-epoxy-1,4-butanedione2-hydroxy-1,4-diphenyl-1,4-butanedione85
2ethyl 3-benzoyl-2,3-epoxypropionateethyl 3-benzoyl-2-hydroxypropionate82
3trans-2,3-Epoxy-1-phenyl-1,4-pentanedione3-hydroxy- and 2-hydroxy-1-phenyl-1,4-pentanediones80 (mixture)
Data sourced from Sayama, S. (2005). tandfonline.com

Utility as Building Blocks for Polymeric and Material Science Architectures

Crosslinking agents are vital for creating the three-dimensional networks that give thermosetting polymers their characteristic strength and stability. Bifunctional epoxides are commonly employed for this purpose. Although 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- possesses two epoxide-like functionalities within its strained ring system, which could theoretically engage in crosslinking reactions, there is a lack of specific research findings in the available literature that characterize its performance and application as a crosslinking agent in polymer systems.

The modification of standard epoxy resins is often undertaken to enhance properties such as flexibility, thermal stability, or chemical resistance. While various epoxy-functional compounds are used as reactive diluents or modifiers, the specific role and effects of incorporating 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- into existing resin systems or composite materials have not been a focus of the available research literature.

Broader Implications in Organic Reaction Design and Target-Oriented Synthesis

The structure of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- offers significant potential in the context of advanced organic synthesis, particularly in Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS). nih.gov TOS focuses on the synthesis of a single, complex target molecule, often through a planned retrosynthetic analysis. nih.gov The epoxybutanedione serves as a valuable chiral building block or intermediate in such endeavors. Its rigid framework and multiple functional groups (epoxide, two carbonyls, and two phenyl rings) provide numerous handles for stereocontrolled transformations.

The ability to perform regioselective and stereoselective ring-opening reactions is a cornerstone of modern synthetic strategy. tandfonline.comnih.gov The conversion of 1,4-diphenyl-2,3-epoxy-1,4-butanedione to a vicinal hydroxyketone is a prime example of how a relatively simple precursor can be used to generate significant molecular complexity in a single step. tandfonline.com This strategic transformation is highly relevant for the construction of polyketide natural products and other biologically active compounds. The difunctional nature of the molecule allows for subsequent, independent reactions at its two ends, enabling the divergent synthesis of a library of related compounds from a common intermediate, a key principle of DOS. nih.gov The predictable reactivity of the epoxide ring, influenced by the adjacent carbonyl groups, makes it a reliable synthon in the strategic planning of complex syntheses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-diphenyl-2,3-epoxy-1,4-butanedione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via epoxidation of 1,4-diphenyl-2,3-butanedione using peracids (e.g., meta-chloroperbenzoic acid) under controlled temperatures (0–5°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethyl acetate) and stoichiometric ratios to minimize side reactions like over-oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm epoxy group formation via FT-IR (absorption at ~840 cm⁻¹ for epoxy C-O-C) and ¹³C NMR (δ 50–60 ppm for epoxy carbons) .

Q. How should researchers handle safety and storage protocols for this compound given its reactive epoxy group?

  • Safety Measures : Use PPE (gloves, goggles) in a fume hood due to potential skin/eye irritation. Store under inert gas (argon) at –20°C to prevent hydrolysis of the epoxy ring. Avoid exposure to moisture or acidic/basic conditions .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (vermiculite) .

Q. What spectroscopic techniques are most effective for characterizing the epoxy functionality in this compound?

  • Key Techniques :

  • ¹H NMR : Look for split signals (δ 3.5–4.5 ppm) corresponding to epoxy protons.
  • X-ray Crystallography : Resolve the stereochemistry of the epoxy group (e.g., cis vs. trans configuration) and bond angles, as demonstrated in structural studies of analogous epoxides .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the epoxy moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the epoxy group in nucleophilic ring-opening reactions?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Compare computational results with experimental kinetic data to validate predictive accuracy .
  • Case Study : For analogous 2,3-epoxybutanedione derivatives, DFT studies revealed preferential attack at the less hindered carbon, guiding synthetic routes for regioselective functionalization .

Q. What strategies resolve contradictions in spectroscopic data when analyzing epoxy-containing derivatives?

  • Data Cross-Validation :

Compare experimental NMR shifts with computed values (GIAO method) to confirm assignments.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility.

Re-examine crystallographic data (e.g., CCDC entries) to validate stereochemical assignments .

  • Example : Discrepancies in ¹³C NMR signals for epoxy carbons were resolved by correlating with X-ray diffraction bond angles in a 1972 crystallography study .

Q. How can enzymatic methods be applied to modify or desymmetrize the epoxy group for asymmetric synthesis?

  • Enzymatic Approach : Utilize lipases (e.g., Candida antarctica Lipase B) or epoxide hydrolases to catalyze enantioselective ring-opening. For example, Burkholderia cepacia lipase has been used to desymmetrize epoxydiols with >90% enantiomeric excess (ee) under mild conditions .
  • Optimization : Screen solvent systems (e.g., tert-butanol/water mixtures) and enzyme immobilization techniques to enhance stability and reusability .

Q. What are the implications of the epoxy group’s electronic effects on the compound’s photophysical or catalytic properties?

  • Electronic Studies :

  • UV-Vis Spectroscopy : The epoxy group’s electron-withdrawing nature red-shifts absorption maxima in conjugated systems.
  • Catalytic Applications : Epoxy-derived intermediates act as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings), where ring strain enhances reactivity .
    • Case Study : Epoxy-quinone derivatives exhibit unique redox behavior, enabling applications in organic electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.